AMP pnp
Overview
Description
AMP-PNP (tetralithium), also known as adenylyl-imidodiphosphate tetralithium, is a non-hydrolyzable analog of adenosine triphosphate (ATP). It is widely used in biochemical research due to its ability to mimic ATP while being resistant to hydrolysis. This compound is particularly useful in studies involving ATP-dependent processes, as it can inhibit ATPase activity and stabilize interactions between proteins and nucleotides .
Mechanism of Action
Target of Action
AMP-PNP, also known as Adenylyl-imidodiphosphate, is a non-hydrolysable analogue of ATP . It primarily targets ATP-dependent systems, including enzymes like adenylate cyclase , heavy meromyosin, myosin, and actomyosin . It also interacts with the K_ir6 (K_ATP) channel and has been found to inhibit fast axonal transport, stabilizing the interaction of membranous organelles with microtubules .
Mode of Action
AMP-PNP acts as a competitive inhibitor of most ATP-dependent systems . It is a good substrate for enzymes hydrolyzing between the α- and β-phosphorus atom, yet it is resistant to enzymes cleaving between the β- and γ-phosphorus atom . In the presence of AMP-PNP, motor proteins can use either of two different mechanisms as a motor enzyme .
Biochemical Pathways
AMP-PNP affects several biochemical pathways. It inhibits the ATPase activity of heavy meromyosin, myosin, and actomyosin . It also inhibits the mitochondrial F1-ATPase . Furthermore, AMP-PNP has been used to study the mechanism of DNA topoisomerase II, which can drive changes in higher-order chromosome architecture without enzymatically modifying DNA .
Pharmacokinetics
It is known that amp-pnp is a competitive inhibitor, suggesting that it competes with atp for binding sites on atp-dependent enzymes . This could potentially affect the bioavailability of ATP in these systems.
Result of Action
The result of AMP-PNP’s action is the inhibition of ATP-dependent systems . By acting as a competitive inhibitor, AMP-PNP can disrupt the normal function of these systems, leading to changes in cellular processes that depend on ATP. For example, it can inhibit fast axonal transport, affecting the movement of organelles within cells .
Action Environment
The action of AMP-PNP is influenced by the cellular environment. For instance, the presence of ATP in the environment can affect the efficacy of AMP-PNP as a competitive inhibitor . Additionally, the stability of AMP-PNP can be affected by factors such as pH, as it is very unstable in acidic conditions .
Biochemical Analysis
Biochemical Properties
AMP-PNP plays a significant role in biochemical reactions. It acts as a competitive inhibitor of most ATP-dependent systems . AMP-PNP is a good substrate for enzymes hydrolyzing between the α- and β-phosphorus atom, yet it is resistant to enzymes cleaving between the β- and γ-phosphorus atom . It is also a substrate of snake venom phosphodiesterase and adenylate cyclase .
Cellular Effects
AMP-PNP has profound effects on various types of cells and cellular processes. It inhibits fast axonal transport and facilitates the interaction between membranous organelles and microtubules . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of AMP-PNP involves its interaction with biomolecules and its role in enzyme inhibition or activation. AMP-PNP binds to the active sites of ATP-dependent enzymes, thereby inhibiting their activity . This binding interaction can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AMP-PNP can change over time. It has been observed that AMP-PNP inhibits fast axonal transport and stabilizes the interaction of membranous organelles with microtubules
Metabolic Pathways
AMP-PNP is involved in several metabolic pathways. It is known to play a role in the purine nucleotide cycle, where AMP converts into IMP and the byproduct ammonia
Transport and Distribution
AMP-PNP is transported and distributed within cells and tissues. It is known to inhibit fast axonal transport and facilitate the interaction between membranous organelles and microtubules
Subcellular Localization
It is known to inhibit fast axonal transport and facilitate the interaction between membranous organelles and microtubules , suggesting that it may be localized to areas of the cell where these processes occur
Preparation Methods
Synthetic Routes and Reaction Conditions
AMP-PNP (tetralithium) is synthetically prepared through a series of chemical reactions. The synthesis involves the formation of a P-N-P linkage, which replaces the oxygen atom in the β,γ-phosphate bond of ATP with a nitrogen atom. This modification renders the compound non-hydrolyzable. The synthetic route typically includes the following steps:
Formation of Adenosine 5’-Monophosphate (AMP): Adenosine is phosphorylated to form AMP.
Formation of Adenosine 5’-Diphosphate (ADP): AMP is further phosphorylated to form ADP.
Formation of Adenylyl-Imidodiphosphate: ADP is reacted with imidodiphosphate to form adenylyl-imidodiphosphate.
Lithium Salt Formation: The final product is converted to its tetralithium salt form for stability and solubility.
Industrial Production Methods
Industrial production of AMP-PNP (tetralithium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is typically stored at low temperatures to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
AMP-PNP (tetralithium) undergoes various chemical reactions, including:
Inhibition of ATPase Activity: It acts as a competitive inhibitor of ATP-dependent enzyme systems, such as heavy meromyosin ATPase and mitochondrial F1-ATPase.
Binding to Proteins: It binds to proteins like myosin and actomyosin, stabilizing their interactions with nucleotides.
Common Reagents and Conditions
Common reagents used in reactions involving AMP-PNP (tetralithium) include:
Imidodiphosphate: Used in the synthesis of adenylyl-imidodiphosphate.
Lithium Salts: Used to convert the compound to its tetralithium form.
Buffer Solutions: Used to maintain pH and stability during reactions.
Major Products Formed
The major products formed from reactions involving AMP-PNP (tetralithium) are typically stable complexes with proteins and enzymes. These complexes are used to study ATP-dependent processes and enzyme kinetics .
Scientific Research Applications
AMP-PNP (tetralithium) has a wide range of scientific research applications, including:
Biochemistry: Used to study ATP-dependent enzyme systems and protein-nucleotide interactions.
Cell Biology: Inhibits fast axonal transport and stabilizes the interaction of membranous organelles with microtubules.
Molecular Biology: Used in the preparation of nucleotide solutions and fluorescence assays.
Pharmacology: Acts as a competitive inhibitor in ATP-dependent systems, making it useful in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): The natural substrate for many enzyme systems, hydrolyzable and involved in energy transfer.
Adenosine Diphosphate (ADP): A product of ATP hydrolysis, involved in energy transfer.
Adenosine Monophosphate (AMP): A product of ADP hydrolysis, involved in energy transfer.
Adenylyl-Imidodiphosphate: A non-hydrolyzable analog of ATP, similar to AMP-PNP but without the lithium salt form
Uniqueness
AMP-PNP (tetralithium) is unique due to its non-hydrolyzable nature and its ability to inhibit ATPase activity. Unlike ATP, it does not undergo hydrolysis, making it a valuable tool for studying ATP-dependent processes without the complication of ATP breakdown. Its tetralithium form enhances its stability and solubility, making it suitable for various biochemical and molecular biology applications .
Properties
IUPAC Name |
tetralithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N6O12P3.4Li/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21;;;;/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23);;;;/q;4*+1/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBDJIGGLGUOPP-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Li4N6O12P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993728 | |
Record name | Tetralithium 9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72957-42-7 | |
Record name | Tetralithium 9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AMP-PNP exert its effects on target proteins?
A1: AMP-PNP typically acts as a competitive inhibitor for ATP-binding sites in various proteins, including enzymes like kinases and ATPases. [, , ] It mimics the binding of ATP but prevents hydrolysis, effectively locking the target protein in a specific conformational state. [, , ]
Q2: Can you provide examples of AMP-PNP's influence on protein conformation and function?
A2: Certainly. In the study on Escherichia coli EF(0)F(1) ATPase, AMP-PNP binding induced significant conformational changes in the F(1) subunit, affecting its diameter, shape, and internal cavity. [] This highlights AMP-PNP's ability to trap specific enzyme conformations. Similarly, in human death-associated protein kinase (DAPK), AMP-PNP binding led to a more closed conformation compared to the apo-enzyme, indicating a transition towards a catalytically inactive state. []
Q3: Does AMP-PNP always act as an inhibitor?
A3: While generally considered an inhibitor, AMP-PNP can exhibit diverse effects depending on the target protein and experimental conditions. For instance, AMP-PNP enhanced nucleotide hydrolysis and trapping at the NBD2 domain of the cystic fibrosis transmembrane conductance regulator (CFTR) while inhibiting these processes at the NBD1 domain. [] This suggests a complex interplay between AMP-PNP and different ATP-binding domains within a protein.
Q4: What is the molecular formula and weight of AMP-PNP?
A4: The molecular formula for AMP-PNP is C10H16N6O12P3, and its molecular weight is 507.19 g/mol.
Q5: Is there any spectroscopic data available for AMP-PNP?
A5: While the provided papers don't delve into detailed spectroscopic analysis of AMP-PNP itself, fluorescence spectroscopy has been used to study its binding kinetics to proteins like Escherichia coli DnaB helicase. [] These studies utilize fluorescently labeled nucleotide analogs to monitor conformational changes in the protein upon ligand binding.
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